Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

3-(4-bromophenoxy)propanoic acid structure
93670-18-9 structure
商品名:3-(4-bromophenoxy)propanoic acid
CAS番号:93670-18-9
MF:C9H9BrO3
メガワット:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-bromophenoxy)propanoic acid
    • 3-(4-bromo-phenoxy)-propionic acid
    • 3-(4-Brom-phenoxy)-propionsaeure
    • 3-(4-Bromophenoxy)propanoic acid (ACI)
    • Propionic acid, 3-(p-bromophenoxy)- (5CI)
    • 3-(4-Bromophenoxy)propionic acid
    • EN300-36302
    • 3-(4-bromophenoxy)propanoicacid
    • SCHEMBL1822418
    • AKOS000131718
    • 93670-18-9
    • MFCD02295727
    • SY123396
    • Z240085156
    • CS-0157428
    • AN-829/13156514
    • IGFOICGMVYKSCD-UHFFFAOYSA-N
    • DA-25207
    • AB01330730-02
    • NCGC00336795-01
    • DTXSID50428679
    • AS-61073
    • MDL: MFCD02295727
    • インチ: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
    • InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCOC1C=CC(Br)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 243.97400
  • どういたいしつりょう: 243.97351g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • PSA: 46.53000
  • LogP: 2.30260

3-(4-bromophenoxy)propanoic acid セキュリティ情報

3-(4-bromophenoxy)propanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-36302-2.5g
3-(4-bromophenoxy)propanoic acid
93670-18-9 95.0%
2.5g
$154.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B22870-25g
3-(4-Bromophenoxy)propanoic acid
93670-18-9 97%
25g
¥11709.0 2022-04-28
eNovation Chemicals LLC
D917481-5g
3-(4-Bromophenoxy)propanoic Acid
93670-18-9 95%
5g
$370 2023-09-03
Enamine
EN300-36302-0.25g
3-(4-bromophenoxy)propanoic acid
93670-18-9 95.0%
0.25g
$38.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-344396-1g
3-(4-bromophenoxy)propanoic acid,
93670-18-9
1g
¥2414.00 2023-09-05
TRC
B805663-500mg
3-(4-Bromophenoxy)Propanoic Acid
93670-18-9
500mg
$ 275.00 2022-04-02
Enamine
EN300-36302-0.1g
3-(4-bromophenoxy)propanoic acid
93670-18-9 95.0%
0.1g
$26.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B22870-5g
3-(4-Bromophenoxy)propanoic acid
93670-18-9 97%
5g
¥3909.0 2022-04-28
SHENG KE LU SI SHENG WU JI SHU
sc-344396A-5g
3-(4-bromophenoxy)propanoic acid,
93670-18-9
5g
¥7243.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RF338-1g
3-(4-bromophenoxy)propanoic acid
93670-18-9 98%
1g
924.0CNY 2021-07-17

3-(4-bromophenoxy)propanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
リファレンス
Preparation of spiro azole compounds as inhibitors of beta-secretase
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Water ;  24 h, heated
リファレンス
Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction
Patonay, Tamas; Vasas, Attila; Kiss-Szikszai, Attila; Silva, Artur M. S.; Cavaleiro, Jose A. S., Australian Journal of Chemistry, 2010, 63(11), 1582-1593

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ;  30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled; pH 3 - 4
リファレンス
Chroman-like compound as antiarrhythmic agent and its preparation
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand
Li, Xiufen; Wang, Chaoqiong; Song, Jianqiao; Yang, Zhihong; Zi, Guofu ; et al, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
リファレンス
Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles
Noland, Wayland E.; Kumar, Honnaiah Vijay; Flick, Grant C.; Aspros, Cole L.; Yoon, Jong Hyeon; et al, Tetrahedron, 2017, 73(27-28), 3913-3922

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA
Joshi, Shrinivas D.; More, Uttam A.; Koli, Deepshikha; Kulkarni, Manoj S.; Nadagouda, Mallikarjuna N.; et al, Bioorganic Chemistry, 2015, 59, 151-167

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Benzofuran- and benzothiophenecarboxylic acid derivatives
, European Patent Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage
Nishitani, Nobuhiko; Hirose, Takashi; Matsuda, Kenji, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ;  1 - 2 h, 80 - 90 °C
リファレンス
Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones
Begum, Ayisha F.; Balasubramanian, Kalpattu K.; Shanmugasundaram, Bhagavathy, Tetrahedron Letters, 2021, 82,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Preparation method of 6-bromo-4-hydro chromone
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation
Li, Hong-ya; Liu, Hui-min; Wu, Guo-jiang; Li, Shu-na; Hao, Qing-hong; et al, Hebei Daxue Xuebao, 2008, 28(4), 399-402

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid
A916599
清らかである:99%/99%
はかる:5g/25g
価格 ($):257.0/910.0